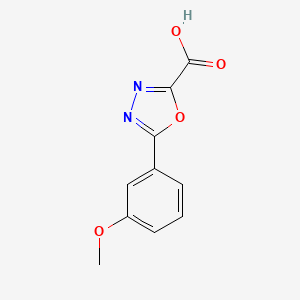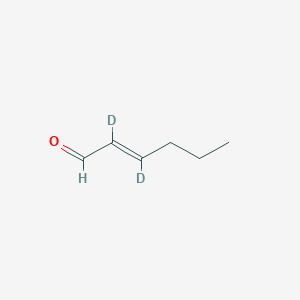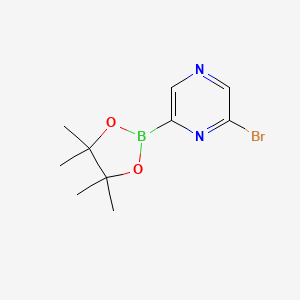
6-Acetylpyridine-2,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetylpyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C9H7NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an acetyl group at the 6-position and aldehyde groups at the 2- and 4-positions of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylpyridine-2,4-dicarbaldehyde typically involves multiple steps. One common method starts with the precursor 2,6-pyridinedicarboxylic acid. The synthetic route includes the following steps:
Esterification: Conversion of carboxylic acid groups to ester groups.
Reduction: Reduction of ester groups to alcohols.
Oxidation: Oxidation of alcohol groups to aldehyde groups.
The overall yield of this synthesis is around 30% . The reaction conditions are generally mild, making this method suitable for both laboratory and industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetylpyridine-2,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Condensation: The compound can undergo condensation reactions with amines to form Schiff bases.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Condensation: Typically involves primary amines under acidic or basic conditions.
Substitution: Nucleophiles such as hydrazine or hydroxylamine can be used.
Major Products
Oxidation: 6-Acetylpyridine-2,4-dicarboxylic acid.
Reduction: 6-Acetylpyridine-2,4-dimethanol.
Condensation: Schiff bases with various amines.
Substitution: Derivatives with substituted acetyl groups.
Aplicaciones Científicas De Investigación
6-Acetylpyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 6-Acetylpyridine-2,4-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The acetyl group can also participate in acetylation reactions, modifying the function of target molecules. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarbaldehyde: Lacks the acetyl group at the 6-position.
2-Acetylpyridine: Lacks the aldehyde groups at the 2- and 4-positions.
Pyridine-2,4-dicarbaldehyde: Lacks the acetyl group at the 6-position.
Uniqueness
6-Acetylpyridine-2,4-dicarbaldehyde is unique due to the presence of both acetyl and aldehyde groups on the pyridine ring. This combination of functional groups allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities and applications in scientific research .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
6-acetylpyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-6(13)9-3-7(4-11)2-8(5-12)10-9/h2-5H,1H3 |
Clave InChI |
XVUONRJOCUDRMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















